N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H23ClF3N3O4S and its molecular weight is 541.97. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate antibacterial activity against both Gram-negative and Gram-positive bacterial strains. Notably, a compound bearing a 2-methylphenyl group exhibited significant inhibitory effects on various bacterial strains, including Salmonella typhi and Escherichia coli, highlighting its potential as an active growth inhibitor (Kashif Iqbal et al., 2017).
Anticancer Effects
A study on sulfonamide-derived isatins following molecular hybridization revealed variable in vitro cytotoxicity on hepatocellular carcinoma (HCC) cell lines. Some compounds demonstrated high cytotoxic effects while maintaining safety margins on normal cells, suggesting their potential as effective anticancer agents. Molecular docking further confirmed their binding efficacy to targets such as the epithelial growth factor receptor (EGFR), indicating significant anticancer, apoptotic, anti-angiogenic, and anti-invasive effects (M. Eldeeb et al., 2022).
Antithrombotic Properties
The compound SSR182289A, a novel thrombin inhibitor, exhibited potent oral antithrombotic properties in various animal models, including venous, arterio-venous shunt, and arterial thrombosis models. Its efficacy was comparable or superior to reference antithrombotic agents, showcasing its potential as an effective treatment for thrombosis (J. Lorrain et al., 2003).
Enzyme Inhibition
A series of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives synthesized and evaluated against enzymes such as acetylcholinesterase and butyrylcholinesterase showed promising activity. This highlights the potential of these compounds in the development of treatments for diseases associated with enzyme dysfunction (H. Khalid et al., 2014).
Protection from Chilling Injury
Mefluidide, an N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide derivative, has been shown to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This indicates its potential as an agricultural tool for enhancing plant resilience to low temperatures (M. Tseng & P. Li, 1984).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClF3N3O4S/c25-18-9-8-16(24(26,27)28)12-19(18)29-22(32)15-36(34,35)21-13-31(20-7-3-2-6-17(20)21)14-23(33)30-10-4-1-5-11-30/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIAERRLJQKNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide |
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